
Norbornene epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norbornene epoxide, also known as 2,3-epoxynorbornane, is a cyclic ether with a three-membered ring structure. This compound is derived from norbornene, a bicyclic hydrocarbon. Epoxides, including this compound, are known for their strained ring systems, which make them highly reactive and useful in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norbornene epoxide can be synthesized through the epoxidation of norbornene. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction proceeds by adding an oxygen atom across the double bond of norbornene .
Another method involves the use of dimethyldioxirane (DMDO), which is generated in situ by reacting acetone with oxone (potassium peroxymonosulfate) in a basic aqueous solution. Sodium bicarbonate is typically used to make the solution basic .
Industrial Production Methods: Industrial production of this compound often involves large-scale epoxidation processes using similar oxidizing agents. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: Norbornene epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The strained ring system of this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidizing Agents: mCPBA, DMDO, and oxone are commonly used for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Nucleophiles: Water, alcohols, and amines can act as nucleophiles in substitution reactions.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Various substituted products can be formed depending on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of norbornene epoxide involves its highly strained ring system, which makes it reactive towards various chemical species. The electrophilic oxygen atom in the epoxide ring reacts with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
Norbornene epoxide can be compared with other similar compounds, such as:
Cyclohexene oxide: Another cyclic epoxide with a six-membered ring. It is less strained and less reactive compared to this compound.
Oxanorbornene: A derivative of norbornene with an oxygen atom in the ring.
Uniqueness: this compound’s unique strained ring system and high reactivity make it a valuable compound in various chemical and industrial applications. Its ability to undergo a wide range of chemical reactions distinguishes it from other epoxides .
Eigenschaften
Molekularformel |
C7H10O |
|---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
(1R,5S)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6?,7? |
InChI-Schlüssel |
OHNNZOOGWXZCPZ-DPTVFECHSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1C3C2O3 |
Kanonische SMILES |
C1CC2CC1C3C2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


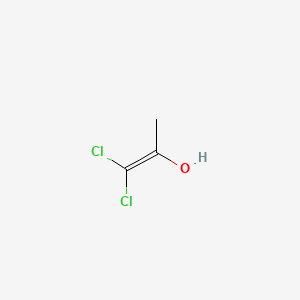
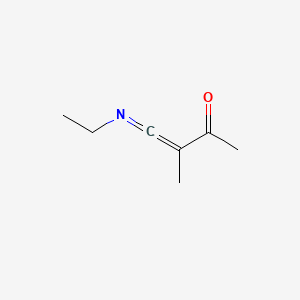

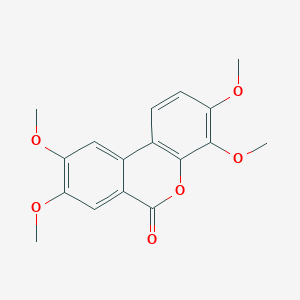

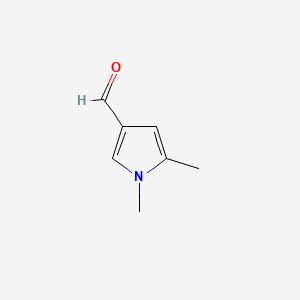
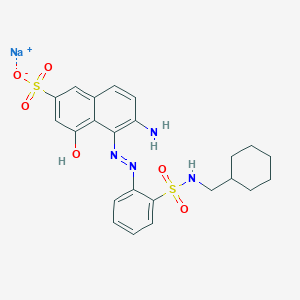
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)

![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)

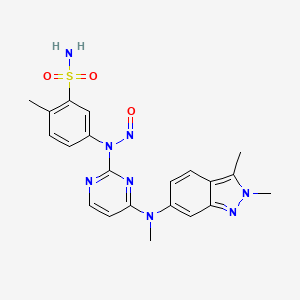
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)

